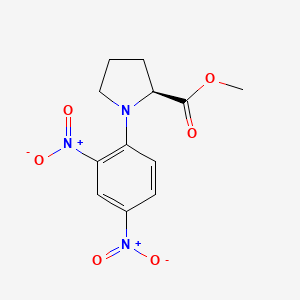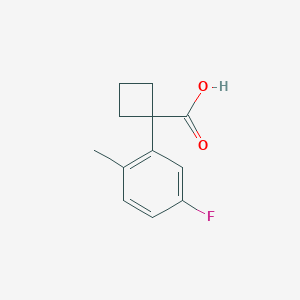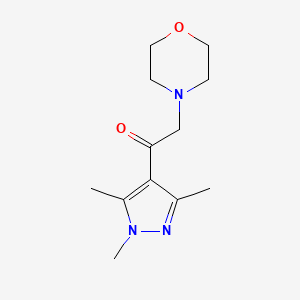![molecular formula C12H18O2 B11723164 (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol is a chiral organic compound with a molecular structure that includes a phenyl ring substituted with a propan-2-yloxy group and a propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol typically involves the reaction of a phenyl derivative with a propan-2-yloxy group under controlled conditions. One common method involves the use of a Grignard reagent, where the phenyl derivative is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This intermediate is then reacted with propan-2-ol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the propan-2-yloxy group into the phenyl ring, resulting in a more sustainable and scalable production method .
化学反应分析
Types of Reactions
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
(2R)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
1-[3-(propan-2-yloxy)phenyl]ethanol: A related compound with a similar phenyl ring and propan-2-yloxy group but differing in the alcohol moiety.
1-[3-(propan-2-yloxy)phenyl]propan-1-ol: Another similar compound with a different position of the hydroxyl group on the propyl chain.
Uniqueness
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of both a propan-2-yloxy group and a propan-2-ol moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
(2S)-1-(3-propan-2-yloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9(2)14-12-6-4-5-11(8-12)7-10(3)13/h4-6,8-10,13H,7H2,1-3H3/t10-/m0/s1 |
InChI 键 |
VLMVCTASYCFQAZ-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](CC1=CC(=CC=C1)OC(C)C)O |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






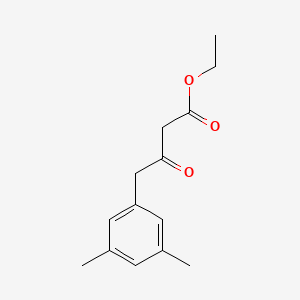
![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
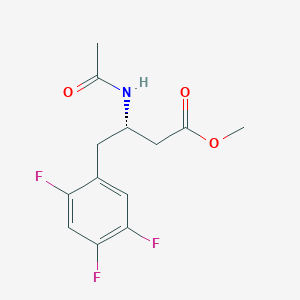
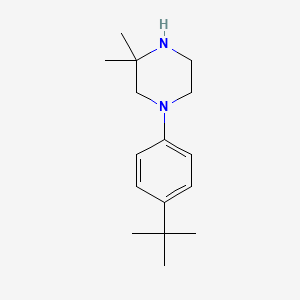
![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

